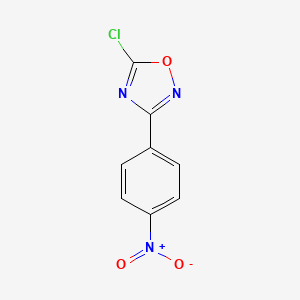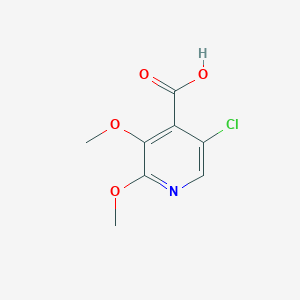
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole (5-Cl-4-NO2-1,2,4-oxadiazole) is an organic compound with a wide range of applications in scientific research. It is a versatile and useful molecule that can be used in a variety of different experiments. It is a relatively simple compound to synthesize and has been used in a number of different laboratory experiments.
Applications De Recherche Scientifique
Corrosion Inhibition
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole and related oxadiazole derivatives have been studied for their inhibitory effects on the corrosion of mild steel in acidic environments. For instance, Lagrenée et al. (2001) investigated the influence of substituted oxadiazoles, including those related to 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole, on steel corrosion in hydrochloric acid. They found that some oxadiazoles inhibited corrosion while others accelerated it, depending on their chemical structure and mode of adsorption onto the steel surface (Lagrenée et al., 2001). Similarly, Kalia et al. (2020) synthesized new oxadiazole derivatives and assessed their efficiency in inhibiting steel corrosion in hydrochloric acid, demonstrating the potential of these compounds in industrial applications (Kalia et al., 2020).
Antibacterial Applications
Several studies have explored the antibacterial properties of oxadiazole derivatives. Aziz‐ur‐Rehman et al. (2013) synthesized S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol and tested them against various bacterial strains, finding significant antibacterial activity (Aziz‐ur‐Rehman et al., 2013). Rai et al. (2010) designed and synthesized a series of novel oxadiazole-based compounds, including 5-chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole derivatives, demonstrating notable antibacterial activity against various pathogens (Rai et al., 2010).
Anticancer Potential
Some oxadiazole derivatives have shown promise as potential anticancer agents. Zhang et al. (2005) identified oxadiazole compounds, including those structurally related to 5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole, as novel inducers of apoptosis in cancer cell lines, indicating their potential as anticancer agents (Zhang et al., 2005).
Central Nervous System Applications
Research has also been conducted on the effects of oxadiazole derivatives on the central nervous system. Singh et al. (2012) synthesized substituted derivatives of 1,3,4-oxadiazole and evaluated their potential CNS depressant activities, finding significant antidepressant, anticonvulsant, and antianxiety effects in animal models (Singh et al., 2012).
Other Applications
Additional research includes the study of oxadiazoles in various chemical processes and their potential in material science. For example, the synthesis and characterization of mesogenic materials based on 1,3,4-oxadiazole, and its derivatives were explored by Abboud et al. (2017) for their liquid crystalline properties (Abboud et al., 2017).
Propriétés
IUPAC Name |
5-chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMDYDZRWCQKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid](/img/structure/B1427737.png)

![Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1427739.png)

![(1Z)-2-[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1427743.png)
![6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1427746.png)

![4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1427749.png)

![2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1427752.png)
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1427753.png)
![4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1427756.png)
